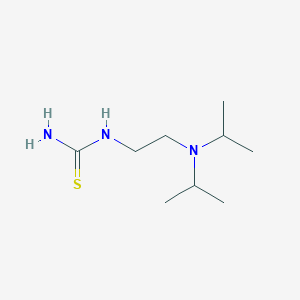

(2-Diisopropylamino-ethyl)-thiourea

説明

General Overview of Thiourea (B124793) Chemistry and its Multifaceted Roles in Chemical Sciences

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analogue of urea, where the oxygen atom is replaced by a sulfur atom. mdpi.comannexechem.com This substitution results in significant differences in chemical properties, making thiourea and its derivatives a versatile class of compounds with wide-ranging applications. researchgate.net The thiourea functional group, characterized by the (R₂N)(R'₂N)C=S core, is a potent hydrogen bond donor and can exist in tautomeric forms, which contributes to its diverse reactivity. mdpi.com

The synthesis of thiourea derivatives can be achieved through several established methods. A common approach involves the reaction of an amine with an isothiocyanate. researchgate.net Other methods include the reaction of primary amines with carbon disulfide, which proceeds through a dithiocarbamate (B8719985) intermediate to form the corresponding isothiocyanate in situ. nih.gov Thiourea itself can also serve as a starting material for the synthesis of more complex heterocyclic compounds like pyrimidines and aminothiazoles. nih.gov For instance, the pharmaceuticals thiobarbituric acid and sulfathiazole (B1682510) are prepared using thiourea as a precursor. nih.gov

The applications of thiourea derivatives are extensive and span multiple scientific disciplines. In medicinal chemistry, these compounds are recognized as "privileged structures" due to their ability to form stable hydrogen bonds with biological targets such as enzymes and receptors. nih.gov This has led to the development of thiourea-containing drugs with a broad spectrum of therapeutic properties, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory activities. mdpi.comnih.govnih.gov In agriculture, thioureas are utilized as insect growth regulators, herbicides, and fungicides. researchgate.net Furthermore, their ability to form stable complexes with metal ions makes them valuable in analytical chemistry as chelating agents and in materials science for the synthesis of metal sulfides. annexechem.com

The Significance of the (Diisopropylamino)ethyl Moiety in Modulating Molecular Recognition and Biological Activity

The (diisopropylamino)ethyl group is a significant functional moiety in medicinal chemistry and materials science, known for its ability to influence a molecule's physicochemical properties and biological interactions. This group consists of a short ethyl chain attached to a nitrogen atom bearing two bulky isopropyl substituents. The tertiary amine nature of this moiety means its protonation state is pH-dependent, making it a valuable component in the design of "smart" materials and drug delivery systems.

A key feature of the diisopropylaminoethyl moiety is its basicity, with an estimated pKa around 9.5. rsc.org This allows it to act as a proton sponge in acidic environments, a property that has been harnessed in drug delivery. For example, polymers containing 2-(diisopropylamino)ethyl methacrylate (B99206) (DPA) can self-assemble into nanoparticles or polymersomes that are stable at physiological pH but can be triggered to release their cargo, such as chemotherapeutics, in the acidic microenvironment of tumors or within cellular endosomes. rsc.org The charge-shifting behavior from neutral to cationic upon protonation can enhance the interaction with negatively charged cell membranes and improve the cellular uptake of drug carriers. researchgate.net

The bulky isopropyl groups attached to the nitrogen atom create significant steric hindrance. This steric bulk makes the nitrogen a strong base but a poor nucleophile, a combination of properties that is useful in organic synthesis where it can act as a non-nucleophilic base. chemicalbook.com In the context of molecular recognition, this structural feature can influence how a molecule fits into a binding pocket of a protein or receptor. The combination of a flexible ethyl chain and a bulky, basic headgroup allows for specific interactions that can modulate biological activity. This is exemplified by its presence in the structure of the highly toxic nerve agent VX, where the diisopropylaminoethyl group is crucial for its interaction with the enzyme acetylcholinesterase. scribd.com The strategic incorporation of this moiety into therapeutic candidates can, therefore, be used to fine-tune pharmacokinetic properties and target engagement.

Research Trajectories and Academic Significance of (2-Diisopropylamino-ethyl)-thiourea and its Analogues

While direct and extensive research on "this compound" itself is not widely published, its academic significance can be inferred from the research trajectories of its constituent parts: the thiourea core and the diisopropylaminoethyl substituent. The synthesis and evaluation of thiourea analogues is a very active area of research, driven by the quest for new therapeutic agents with improved efficacy and selectivity. mdpi.comresearchgate.net

Research in this field often involves the synthesis of libraries of N-substituted thioureas to establish structure-activity relationships (SAR). For example, studies on thiourea derivatives as antiviral agents against HIV have shown that modifying the substituents on the nitrogen atoms can dramatically impact potency against drug-resistant strains. nih.govnih.gov Similarly, the introduction of a piperazine (B1678402) ring into thiourea structures has been shown to enhance antileishmanial activity and selectivity. mdpi.com This highlights a common strategy in medicinal chemistry: modulating the properties of a known pharmacophore (thiourea) by introducing diverse functional groups.

The synthesis of analogues of this compound, such as N,N'-diisopropylthiourea, has been reported. One method involves the reaction of diisopropylamine (B44863) with thiourea in water using PEG-400 as a catalyst, offering a greener alternative to traditional methods that use toxic reagents like carbon disulfide. google.com Such synthetic advancements are crucial for enabling the exploration of these compounds in various applications. N,N'-diisopropylthiourea is noted as an important intermediate in the production of N,N'-diisopropylcarbodiimide (DCC), a widely used dehydrating agent. google.com Another related compound found in chemical databases is the isothiourea isomer, S-(2-(N,N-diisopropylamino)ethyl)isothiourea. nih.gov

Given the known biological activities of numerous thiourea derivatives and the unique properties of the diisopropylaminoethyl moiety, the "this compound" scaffold represents a logical, yet underexplored, target for synthesis and biological evaluation. Research trajectories would likely focus on its potential as an anticancer, antimicrobial, or antiviral agent, leveraging the pH-responsive nature and steric/electronic properties of the diisopropylaminoethyl group to potentially achieve novel mechanisms of action or improved pharmacological profiles.

Interactive Data Table: Synthesis of N,N'-diisopropylthiourea

Below are the results from different experimental conditions for the synthesis of N,N'-diisopropylthiourea, an analogue of the subject compound, via a catalyzed reaction between thiourea and diisopropylamine. google.com

| Molar Ratio (Thiourea:Diisopropylamine) | Catalyst (PEG-400) Molar Equivalent (%) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| 0.60:1 | 1.1 | 20 | 75 |

| 0.55:1 | 3.5 | 24 | 81 |

| 0.40:1 | 5.5 | 20 | 70 |

Interactive Data Table: Biological Activities of Selected Thiourea Analogues

This table summarizes the reported biological activities of various thiourea derivatives, illustrating the therapeutic potential of this class of compounds.

| Thiourea Analogue | Reported Biological Activity | Reference |

|---|---|---|

| N-[2-(4-methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea | Anti-HIV (potent against multidrug-resistant strains) | nih.gov |

| Piperazine-containing thioureas (e.g., compound 5i) | Anti-leishmanial | mdpi.com |

| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant | mdpi.com |

| Thiadiazole-thiourea derivatives | Antibacterial (Staphylococcus aureus) | nih.gov |

| S-allylic isothiouronium salts | Antitumor (Leukemia) | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[di(propan-2-yl)amino]ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3S/c1-7(2)12(8(3)4)6-5-11-9(10)13/h7-8H,5-6H2,1-4H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCFOUJNSBNIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=S)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649595 | |

| Record name | N-{2-[Di(propan-2-yl)amino]ethyl}thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-52-6 | |

| Record name | N-{2-[Di(propan-2-yl)amino]ethyl}thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Computational Elucidation of Molecular Structure and Reactivity

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Structural Characterization

Vibrational and NMR spectroscopy are cornerstone techniques for the structural analysis of organic molecules, including complex thiourea (B124793) derivatives.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For thiourea derivatives, FTIR spectra provide key insights into their bonding structure. iosrjournals.orgresearchgate.net In the analysis of related N-acyl-N'-(substituted)thioureas, characteristic vibrational bands are consistently observed. For instance, the N-H stretching vibrations typically appear in the region of 3100-3400 cm⁻¹. researchgate.net The C=S (thiono) group stretching vibration is a key marker for thioureas and is generally found around 700-850 cm⁻¹, while the C=O (carbonyl) stretching in acylthiourea derivatives is observed near 1600 cm⁻¹. researchgate.net The C-N stretching bands are also identifiable, usually in the 1300 cm⁻¹ region. researchgate.net Analysis of these characteristic peaks would be essential for confirming the synthesis of (2-Diisopropylamino-ethyl)-thiourea.

Table 1. Typical FTIR Vibrational Frequencies for Thiourea Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3100 - 3400 | researchgate.net |

| C-H (alkyl) | Stretching | 2850 - 2960 | researchgate.net |

| C=O | Stretching | ~1600 | researchgate.net |

| C-N | Stretching | ~1300 | researchgate.net |

| C=S | Stretching | 700 - 850 | researchgate.net |

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In various thiourea derivatives, the chemical shifts of protons are indicative of their specific molecular location. mdpi.com For instance, the N-H protons of the thiourea moiety typically appear as broad singlets in the downfield region of the spectrum, often between δ 9.0 and δ 11.0 ppm, due to hydrogen bonding and exchange phenomena. researchgate.net The protons of the alkyl groups, such as the ethyl linker and the isopropyl groups in this compound, would be expected in the upfield region. The methylene (B1212753) protons (-CH₂-) of the ethyl group adjacent to the amine would likely appear at a different chemical shift than those adjacent to the thiourea nitrogen, and the methine (-CH) and methyl (-CH₃) protons of the diisopropylamino group would show characteristic splitting patterns (a septet and a doublet, respectively).

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. A key signal in the ¹³C NMR spectrum of a thiourea derivative is that of the thione carbon (C=S). This carbon is typically deshielded and its resonance appears far downfield, generally in the range of δ 170–180 ppm. researchgate.net The carbons of the ethyl linker and the isopropyl groups would be found in the aliphatic region of the spectrum (typically δ 10-60 ppm). The specific chemical shifts would confirm the presence and environment of each carbon atom within the this compound structure.

Table 2. Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Reference |

| C=S | 170 - 180 | researchgate.net |

| -CH (isopropyl) | 45 - 55 | |

| -CH₂- (ethyl) | 40 - 60 | |

| -CH₃ (isopropyl) | 15 - 25 |

Mass Spectrometric Techniques for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain insight into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like thiourea derivatives. It typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the direct determination of the molecular weight. For this compound (C₉H₂₁N₃S), the expected exact mass is approximately 203.15. High-resolution ESI-MS (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. tsijournals.com

Quantum Chemical and Computational Approaches to Electronic Structure and Reactivity

Theoretical chemistry provides powerful tools for investigating the intricacies of molecular structure and electronic properties. For a comprehensive understanding of this compound, computational methods are invaluable, offering insights that complement experimental data. These approaches allow for the detailed examination of molecular geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Chemical Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govasianpubs.org This method is based on the principle that the electronic energy of a molecule in its ground state is uniquely determined by its electron density. nih.gov DFT calculations offer a favorable balance between computational cost and accuracy, making them well-suited for the analysis of moderately sized organic molecules like this compound. nih.gov

Commonly employed DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are frequently used to optimize molecular geometries and calculate various reactivity descriptors. asianpubs.orgcolab.wsirjweb.comijcps.org These descriptors, including chemical potential (µ), hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. asianpubs.orgirjweb.com For instance, a study on dihydrothiouracil-based indenopyridopyrimidine derivatives utilized the B3LYP/6-311++G(d,p) level of theory to identify changes in reactivity in both gas and aqueous phases. asianpubs.org

Semi-Empirical Methods in Theoretical Investigations of Electronic Properties (EHOMO, ELUMO, Dipole Moment)

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster yet often less accurate alternative to ab initio methods like DFT for exploring electronic properties. These methods are particularly useful for screening large molecules or for preliminary analyses. Key electronic properties that can be determined include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO).

The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com

For example, a DFT study on a triazine derivative calculated the EHOMO and ELUMO to be -6.2967 eV and -1.8096 eV, respectively, resulting in an energy gap of 4.4871 eV. irjweb.com Another study on a thioxopyrimidine derivative reported a HOMO-LUMO gap of 4.31 eV. ijcps.org It is expected that similar calculations for this compound would yield values in this range, influenced by the specific electronic effects of the diisopropylamino-ethyl substituent.

Table 1: Representative Electronic Properties of a Thiourea-Related Derivative

| Property | Calculated Value (eV) |

| EHOMO | -6.01 |

| ELUMO | -1.70 |

| Energy Gap | 4.31 |

Data is representative of a thioxopyrimidine derivative calculated at the B3LYP/6-311++G(d,p) level of theory. ijcps.org

Computational Analysis of Bond Distances and Angles to Understand Structural Changes

Computational geometry optimization provides precise information about the bond lengths and angles within a molecule. For thiourea derivatives, the geometry around the central thiocarbonyl carbon is typically trigonal planar. researchgate.net DFT calculations have been shown to accurately reproduce experimental bond lengths and angles for a variety of molecules, with slight deviations often attributed to the difference between calculations on an isolated molecule in the gas phase and experimental measurements in the solid state. researchgate.net

In a study of N,N'-bis(2-dialkylaminophenyl)thioureas, which share features with the target molecule, detailed structural data was obtained. researchgate.net The C=S bond length in the thiourea core is a key parameter, typically found to be around 1.69 Å. researchgate.net The C-N bond lengths within the thiourea moiety are also significant, often exhibiting slight asymmetry due to factors like intramolecular hydrogen bonding. For instance, C1-N2 and C1-N1 bond distances of 1.3415 Å and 1.3652 Å, respectively, have been reported for a related structure. researchgate.net

Table 2: Representative Bond Distances and Angles in a Thiourea Derivative

| Parameter | Bond | Calculated Value |

| Bond Length | C=S | 1.6921 Å |

| C-N1 | 1.3652 Å | |

| C-N2 | 1.3415 Å | |

| Bond Angle | N1-C-N2 | 117.5° (representative) |

| N1-C-S | 121.0° (representative) | |

| N2-C-S | 121.5° (representative) |

Data is based on experimental and computational findings for structurally related thiourea derivatives. researchgate.net The sum of the bond angles around the central carbon atom is 360.0°, confirming a trigonal planar geometry. researchgate.net

Investigations into Molecular Interactions and Biological Activities of 2 Diisopropylamino Ethyl Thiourea and Its Analogues

Modulatory Effects on Receptor Systems

The interaction of thiourea (B124793) derivatives with various receptor systems is a critical area of research. These interactions can lead to a range of physiological responses, making these compounds interesting candidates for therapeutic development.

Histamine (B1213489) H2 Receptor Agonist Activity and Related Analogues (e.g., DINOR)

Histamine H2 receptors are G-protein coupled receptors that play a crucial role in regulating gastric acid secretion. researchgate.net While H2 receptor antagonists are widely used to treat conditions like peptic ulcers and gastroesophageal reflux disease, H2 receptor agonists are valuable research tools for studying receptor function. rsc.orgmdpi.com The stimulation of H2 receptors, for instance in the heart, can increase heart rate and cardiac contractility. nih.gov

The development of H2 receptor agonists has often involved modifications of the histamine structure. For example, a series of substituted 4- and 5-(2-aminoethyl)thiazoles have been synthesized, with some showing potent and selective H2-agonist activity. nih.gov One such compound, 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine), was found to be a more potent full H2-receptor agonist than histamine itself on the guinea pig right atrium. nih.gov A key finding from these studies was that for this class of compounds, the acceptance of a proton by the thiazole (B1198619) nucleus is sufficient for receptor stimulation, a different mechanism than that of histamine. nih.gov

The concept of "cyanoguanidine-thiourea equivalence" was significant in the development of the H2-receptor antagonist, cimetidine. nih.gov This suggests that the thiourea moiety can act as a bioisostere for other functional groups in interacting with the H2 receptor. However, direct studies confirming the H2 receptor agonist activity of (2-Diisopropylamino-ethyl)-thiourea or its specific analogues like DINOR are not extensively available in the current literature. Further investigation is required to definitively characterize the interaction of these specific thiourea derivatives with the histamine H2 receptor.

Selective Modulation of Adrenergic Receptors (e.g., α2B and α2C) by Related Thioureas

Adrenergic receptors, another class of G-protein coupled receptors, are crucial in the regulation of many physiological processes and are divided into α and β types, which are further subdivided. mdpi.com The α2-adrenergic receptors exist in three subtypes: α2A, α2B, and α2C. mdpi.com These receptors are involved in regulating neurotransmitter release from sympathetic nerves and within the central nervous system. nih.gov Specifically, α2C-adrenoceptors are expressed in the central nervous system and are implicated in the pathophysiology of various psychiatric illnesses. tandfonline.com This makes selective modulation of these receptor subtypes a promising therapeutic strategy. tandfonline.com

While direct evidence for the modulation of α2B and α2C adrenergic receptors by this compound is limited, some structurally related compounds have shown activity at α2 receptors. For instance, Xylazine, which contains a 1,3-thiazin-2-amine structure, is a potent α2-adrenergic receptor agonist. nih.gov It acts by mimicking norepinephrine (B1679862) and binding to presynaptic autoreceptors, leading to feedback inhibition of norepinephrine release. nih.gov Conversely, the drug Pramipexole, which is synthesized using thiourea, exhibits only low affinity for α2-adrenergic receptors.

The distinct distribution and regulatory roles of α2A and α2C receptors suggest that subtype-selective compounds could offer more targeted therapeutic effects with fewer side effects. tandfonline.com The development of selective α2C-AR antagonists is an active area of research for conditions like Alzheimer's disease. tandfonline.com Further studies are necessary to determine if thiourea derivatives, including this compound, can be designed to selectively modulate α2B and α2C adrenergic receptors.

Exploration of Binding Mechanisms to Ligand-Receptor Complexes

Understanding the binding mechanisms of thiourea derivatives at a molecular level is crucial for designing more potent and selective drugs. The thiourea functional group, with its sulfur and two nitrogen atoms, can participate in various non-covalent interactions, particularly hydrogen bonding.

Molecular docking simulations are a powerful tool for predicting how ligands bind to their receptor targets. For histamine receptors, docking studies have helped identify key amino acid residues within the binding site that interact with ligands. Although the crystal structure of the histamine H2 receptor is not available, homology models have been constructed to perform such in-silico studies. These models suggest that ligands can form stable complexes within the receptor's binding pocket through interactions with specific residues.

The thiourea moiety itself is an effective hydrogen bond donor. Studies on carbohydrate-based receptors with multiple thiourea binding sites have demonstrated their ability to recognize and bind guests through multipoint hydrogen bonds. It is plausible that the thiourea group of this compound could form similar hydrogen bonds with amino acid residues in the binding pocket of a target receptor. The sulfur atom could act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors, contributing to the stability of the ligand-receptor complex.

Cellular Antiproliferative and Cytotoxic Studies

Thiourea derivatives have shown significant promise as anticancer agents, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines.

Assessment of Anti-Melanoma Activity and Tyrosinase Modulation in Human Cell Lines

Melanoma is an aggressive form of skin cancer, and new therapeutic strategies are urgently needed. Tyrosinase is a key enzyme in the synthesis of melanin (B1238610), the pigment responsible for skin color. This enzyme catalyzes the conversion of tyrosine to dopaquinone, a precursor to melanin. Because many known tyrosinase inhibitors contain a thiourea moiety, there is significant interest in thiourea-containing drugs as potential inhibitors.

Several thiourea-containing drugs have been shown to inhibit mushroom tyrosinase, including methimazole, thiouracil, and propylthiouracil. Studies have shown that the sulfur atom of the thiourea group is critical for this inhibitory activity. Docking simulations suggest that the binding of these inhibitors to tyrosinase involves both the sulfur atom and hydrogen bonds formed via the nitrogen atoms of the thiourea group. Furthermore, an unsubstituted amino group at the end of the thiourea moiety appears to enhance inhibitory activity. In cell-based assays using B16F10 melanoma cells, some thiourea derivatives have been shown to decrease melanin content without causing significant toxicity to the cells.

In addition to tyrosinase modulation, N,N'-disubstituted thiourea derivatives have been evaluated for their direct anti-proliferative effects on melanoma cells. In one study, a series of novel N-benzyl-N-(4-hydroxy-3-methoxybenzyl)-N'-phenylurea and thiourea derivatives were synthesized and tested against the B16-F10 melanoma cell line. Several of the thiourea compounds displayed potent cytotoxic activity, with one derivative, in particular, showing a half-maximal inhibitory concentration (IC50) of 0.33 μM. The mechanism of action for these compounds was suggested to be the inhibition of ERK1/2 phosphorylation, a key signaling pathway in melanoma growth.

In Vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines (e.g., Breast Cancer)

The cytotoxic effects of thiourea derivatives have been investigated against a wide range of cancer cell lines. These studies have revealed that the antiproliferative activity is often dependent on the specific chemical structure of the derivative and the type of cancer cell.

Thiourea derivatives have demonstrated notable activity against breast cancer cell lines. For example, a diarylthiourea compound was found to suppress the growth of MCF-7 breast cancer cells with an IC50 value of 338.33 µM and induced cell death by activating caspase-3. Other studies have identified thiourea derivatives with even greater potency. One study reported a 4-piperazinylquinoline derivative with a thiourea scaffold that showed significant antiproliferative activity against MDA-MB-231, MDA-MB468, and MCF-7 breast cancer cell lines. Another series of bis-thiourea derivatives also exhibited strong anticancer effects against HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with some compounds showing greater potency than the standard chemotherapy drug doxorubicin.

The cytotoxic activity of 1,3-disubstituted thiourea derivatives has also been evaluated against colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines. tandfonline.com Several of these compounds were highly cytotoxic, with IC50 values under 10 µM, and showed favorable selectivity over normal cells. tandfonline.com

Below is a table summarizing the cytotoxic activities of various thiourea derivatives against different cancer cell lines as reported in the literature.

Mechanisms of Biological Action at the Molecular and Cellular Level

The biological activity of thiourea derivatives, including this compound, is intrinsically linked to their molecular structure and the intricate interactions they form with biological targets. The presence of the thiourea pharmacophore, along with other structural features, dictates their mechanism of action at both the molecular and cellular levels.

Role of the Thiourea Pharmacophore in Protein Binding and Enzyme Inhibition

The thiourea moiety, SC(NH₂)₂, is a cornerstone of the biological activity observed in this class of compounds. mdpi.com It serves as a versatile pharmacophore capable of engaging in multiple types of interactions with proteins and enzymes, leading to their inhibition. The key to its function lies in its ability to form stable hydrogen bonds with the recognition elements of biological targets. nih.gov The two amino groups and the thione group of the thiourea scaffold can act as both hydrogen bond donors and acceptors, facilitating a strong and often multi-point attachment to the active sites of enzymes or the binding pockets of proteins. biointerfaceresearch.com

This hydrogen-bonding capability is crucial for the stabilization of ligand-receptor interactions and the recognition of bioactive sites. nih.gov For instance, the NH groups of the thiourea moiety can form bidentate hydrogen bonds with carbonyl residues of amino acids like leucine (B10760876) within a receptor's binding pocket. nih.gov This interaction is a key element in the inhibition of various enzymes, including those involved in cancer and other diseases. biointerfaceresearch.com

Furthermore, the sulfur atom of the thiourea group contributes to the binding affinity through complementary interactions. biointerfaceresearch.com The ability of thiourea derivatives to inhibit enzymes is a well-documented phenomenon, with studies showing their effectiveness against a range of enzymes such as urease, α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B. nih.govnih.gov The inhibitory action is often attributed to the stable interactions formed between the thiourea core and the amino acid residues within the enzyme's active site. biointerfaceresearch.commdpi.com

Molecular Interactions Mediated by the Diisopropylamino Group and Thiourea Linkage

The diisopropylamino group and the thiourea linkage in compounds like this compound play a significant role in mediating molecular interactions that contribute to their biological activity. The thiourea linkage itself is not merely a passive connector but an active participant in binding. Its structure allows for the formation of donor-acceptor bonds with metal cations and non-covalent bonds with various functional groups of organic compounds. biointerfaceresearch.com In some cases, the thiourea linkage can undergo chemical transformations, such as conversion to a guanidinium (B1211019) function, which can alter its binding properties. nih.gov

The coordination chemistry of thiourea derivatives is also a critical aspect of their molecular interactions. They can coordinate with metal ions through their sulfur atom as a neutral monodentate ligand or through both nitrogen and sulfur atoms in a bidentate fashion. mdpi.com This coordination can lead to the formation of metal complexes that may exhibit enhanced biological activity compared to the free ligand. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological potency. For thiourea derivatives, these studies have provided valuable insights into optimizing their activity.

Impact of Bulky Substituents on Tertiary Amine Groups on Potency

The size and nature of substituents on the tertiary amine groups of thiourea analogues have a significant impact on their biological potency. The presence of bulky substituents can influence the conformational preferences of the molecule. For instance, in diphenylthioureas, bulky substituents can shift the equilibrium towards certain conformers, which may affect their catalytic activity. acs.org

In the context of enzyme inhibition, the introduction of bulky groups can either enhance or diminish activity depending on the topology of the enzyme's active site. If a bulky group fits well into a hydrophobic pocket, it can increase the binding affinity and, consequently, the inhibitory potency. Conversely, a bulky group that causes steric clashes with the protein will reduce activity. For example, studies on thiourea derivatives as MK-2 inhibitors have suggested that a substituent with a bulky size at a specific position on the pyrazine (B50134) ring is required to enhance potency. nih.gov

Influence of Electron-Donating and Electron-Withdrawing Groups on Activity

The electronic properties of substituents on the thiourea scaffold play a crucial role in modulating biological activity. The introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, affecting its reactivity, lipophilicity, and binding interactions. researchgate.netacs.org

Conversely, electron-donating groups can also positively influence activity in certain contexts. They can increase the electron density on the thiourea moiety, potentially enhancing its ability to coordinate with metal ions or engage in other types of electronic interactions. researchgate.net The presence of an electron-donating methyl group on a 2-mercaptobenzoxazole (B50546) ring, for instance, has been shown to enhance product formation in certain reactions. acs.org

| Compound/Derivative Type | Substituent Effect | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Diarylthiourea | Trifluoromethyl groups (electron-withdrawing) | Significantly reduced proliferation of A549 lung cancer cell line. | biointerfaceresearch.com |

| Benzoylthiourea analogues | Electron-withdrawing groups | Good antibacterial activity. | nih.gov |

| Coumarin thiourea derivatives | Electron-donating and electron-withdrawing groups | Can induce strong fluorescence, influencing properties like protein binding. | researchgate.net |

| 2-Mercaptobenzoxazole derivatives | Electron-donating methyl group | Enhanced product formation in a three-component coupling reaction. | acs.org |

| BF2-napthyridine derivatives | Electron-donating groups | Improves hole transport properties, relevant for OLED materials. | researchgate.net |

Molecular Docking and Ligand-Protein Interaction Analysis to Rationalize SAR

Molecular docking and ligand-protein interaction analysis are powerful computational tools used to rationalize the observed structure-activity relationships. nih.govnih.gov These methods provide a three-dimensional view of how a ligand binds to its protein target, revealing the specific interactions that contribute to its affinity and activity. nih.gov

By simulating the binding of different thiourea analogues to a target protein, researchers can predict their binding energies and identify key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov For example, molecular docking studies of thiourea derivatives as inhibitors of the enzyme urease have shown that the compounds fit well into the urease binding pocket, establishing interactions that inhibit the enzyme's active site. biointerfaceresearch.com Similarly, docking studies of thiourea derivatives with acetylcholinesterase and butyrylcholinesterase have helped to understand their inhibitory mechanisms. mdpi.com

These computational analyses can guide the design of new, more potent analogues by suggesting modifications that would enhance binding. For instance, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a bulky hydrophobic group could be added to the ligand to fill this space and increase affinity. Molecular dynamics simulations can further refine these models by assessing the stability of the ligand-protein complex over time. nih.gov

| Compound Series | Target Protein | Key Findings from Molecular Docking | Reference |

|---|---|---|---|

| Thiourea-iron (III) metal complexes | NUDIX hydrolase type 5 (NUDT5) | Compounds 2 and 6 showed stable interactions with the breast cancer target NUDT5. | nih.gov |

| Thiourea analogues | Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) | Identified important amino acid residues for MK-2 inhibition and guided rational molecule modification. | nih.gov |

| Unsymmetrical thiourea derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Compound 3 exhibited better enzyme inhibition with high docking scores against AChE and BChE. | nih.gov |

| N,N'-disubstituted thioureas | Cyclooxygenase-1 (COX-1) | Suggested direct blockage of the tyrosyl-radical at the COX-1 active site through hydrophobic and electrostatic interactions. | nih.gov |

| (E)-1-(4-bromobenzylidene)thiourea | Bacterial proteins (3U2D and 1JIJ) | Screened for antibacterial activity by identifying ligand-protein docking. | openaccesspub.org |

Integration into Functional Polymeric Architectures

The incorporation of the this compound moiety into polymer chains imparts unique functionalities, leading to the creation of "smart" materials that can respond to external stimuli.

The synthesis of copolymers containing thiourea functional groups can be achieved through various polymerization techniques. A common approach involves the free radical polymerization of monomers, where a thiourea-containing monomer is copolymerized with other monomers to tailor the final properties of the polymer. For instance, thiourea groups have been successfully incorporated into silicone-based polymers through free radical polymerization to create novel copolymers.

The design of these copolymers often focuses on leveraging the hydrogen-bonding capabilities of the thiourea group. These interactions can influence the polymer's mechanical properties and its interaction with other molecules or surfaces. The synthesis process allows for the control of the molecular weight and the distribution of the thiourea groups within the polymer chain, which in turn dictates the material's performance.

Table 1: Examples of Polymerization Methods for Thiourea-Containing Copolymers

| Polymerization Method | Monomers | Key Features of Resulting Polymer |

| Free Radical Polymerization | Thiourea-functionalized monomer, Silicone monomer | Enhanced hydrogen-bonding interactions |

| Click Chemistry | Diisothiocyanates, Amines | Reversible, self-healing properties |

| Atom Transfer Radical Polymerization (ATRP) | Acrylate/methacrylate (B99206) monomers | Well-defined block copolymers |

While specific studies on copolymers of this compound are limited, the behavior of related polymers provides significant insights. The diisopropylamino group is known to impart pH-responsiveness to polymers. Poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA), for example, is a well-studied pH-responsive polymer. The tertiary amine group can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation. This property is crucial for applications where a response to a specific pH environment is desired.

Thermoresponsive polymers, which exhibit a change in properties with temperature, are another important class of smart materials. Some polymers exhibit a lower critical solution temperature (LCST), where they are soluble in water below this temperature and become insoluble above it. This behavior is driven by a shift in the balance between hydrophilic and hydrophobic interactions. The incorporation of moieties like diisopropylamino groups can influence the LCST of a polymer, allowing for the tuning of its temperature response for specific applications.

Role in Gene Delivery Systems

The development of safe and efficient non-viral gene carriers is a significant area of research in biotechnology. The chemical properties of this compound suggest its potential utility in this field.

Polymeric gene carriers, or polyplexes, are designed to protect genetic material like DNA and RNA and deliver it into cells. The modification of polymer backbones with functional groups is a key strategy to improve their efficacy. The diisopropylamino group, being a tertiary amine, can be protonated at physiological pH, which is a desirable characteristic for a gene carrier as it promotes interaction with the negatively charged phosphate (B84403) backbone of nucleic acids. Polymers based on 2-(diisopropylamino)ethyl methacrylate have been investigated for their potential in gene delivery applications.

The efficiency of a gene carrier is highly dependent on its ability to bind and condense nucleic acids into nanoparticles and then release them inside the cell. The primary forces driving this interaction are electrostatic attractions between the cationic polymer and the anionic nucleic acid.

In addition to electrostatic interactions, the thiourea group in this compound can participate in hydrogen bonding. The hydrogen atoms on the nitrogen of the thiourea group can act as hydrogen bond donors, potentially forming additional interactions with the phosphate or base groups of the nucleic acids. This multi-point interaction could lead to more stable polyplexes and improved transfection efficiency.

Corrosion Inhibition Studies

Thiourea and its derivatives are well-documented as effective corrosion inhibitors, particularly for steel in acidic environments. The inhibitory action is attributed to the adsorption of the thiourea molecules onto the metal surface, forming a protective layer that slows down the corrosion process.

The this compound molecule contains several features that suggest its potential as a corrosion inhibitor. The sulfur atom in the thiourea group is a strong electron donor and can be easily protonated in acidic solutions, leading to strong adsorption on the metal surface. The nitrogen atoms in both the thiourea and the diisopropylamino groups also have lone pairs of electrons that can participate in the formation of a coordinate covalent bond with the metal.

Studies on related compounds, such as N,N'-di-isopropylthiourea, have shown that they can inhibit the corrosion of mild steel. The mechanism of inhibition by thiourea derivatives is generally considered to be mixed-type, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The effectiveness of these inhibitors typically increases with their concentration. The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm.

Table 2: Corrosion Inhibition Efficiency of a Related Thiourea Derivative

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 98.96 |

| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 92.65 |

Data sourced from a study on the corrosion inhibition of mild steel.

Future Directions and Emerging Research Avenues for 2 Diisopropylamino Ethyl Thiourea

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

The therapeutic landscape of thiourea (B124793) derivatives is broad, with documented anticancer, antiviral, and enzyme inhibitory activities. researchgate.netmdpi.com For (2-Diisopropylamino-ethyl)-thiourea, future research is poised to explore novel biological targets and expand its therapeutic applications beyond the currently established scope for similar compounds.

Initial investigations into the biological activities of thiourea derivatives have revealed their potential as inhibitors of various enzymes. For instance, certain thiourea-containing compounds have been identified as inhibitors of kinases and carbonic anhydrases, which are crucial targets in cancer therapy. biointerfaceresearch.com Future studies could specifically investigate the inhibitory potential of this compound against a panel of cancer-related kinases, such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinase-3 (JAK-3), which have been successfully targeted by other thiourea derivatives.

The antiviral properties of thioureas also present a compelling avenue for exploration. nih.gov Research on other thiourea compounds has demonstrated activity against viruses like the Tobacco Mosaic Virus (TMV) by targeting viral proteins such as the capsid protein. nih.gov A logical next step would be to screen this compound and its analogues for activity against a range of human viruses, including those of significant global health concern. The unique structural features of the diisopropylamino-ethyl group may confer novel mechanisms of antiviral action.

Furthermore, the exploration of entirely new therapeutic areas for this compound is warranted. Given the diverse biological effects of thioureas, investigating its potential in areas such as neurodegenerative diseases, inflammatory disorders, and metabolic syndromes could unveil previously unrecognized therapeutic opportunities. mdpi.com High-throughput screening against a wide array of biological targets will be instrumental in uncovering these novel applications.

Development of Highly Efficient and Selective Synthetic Methodologies for Complex Derivatives

The biological activity of a compound is intrinsically linked to its molecular structure. The development of highly efficient and selective synthetic methodologies for creating complex derivatives of this compound is a critical future direction that will enable a deeper understanding of its structure-activity relationships (SAR).

Current synthetic routes to thiourea derivatives often involve the reaction of an isothiocyanate with an amine. researchgate.net While effective for simple structures, future research should focus on developing more sophisticated and versatile synthetic strategies. This includes the development of methods for the regioselective and stereoselective introduction of various functional groups onto the this compound scaffold. Such methods would allow for the creation of a diverse library of derivatives with fine-tuned properties.

The exploration of novel catalytic systems for the synthesis of these complex derivatives is another promising avenue. nih.gov For instance, the use of transition metal catalysts could enable previously inaccessible chemical transformations, leading to the generation of unique molecular architectures. Furthermore, the development of green and sustainable synthetic methods, such as those utilizing water as a solvent or employing flow chemistry, will be crucial for the environmentally friendly production of these compounds.

The ability to synthesize a wide range of structurally diverse derivatives will be paramount for optimizing the biological activity, selectivity, and pharmacokinetic properties of this compound-based compounds.

Advanced Computational Design and Optimization of this compound Analogues for Targeted Functions

In modern drug discovery, computational chemistry plays a pivotal role in the rational design and optimization of lead compounds. For this compound, advanced computational approaches will be indispensable in guiding the synthesis of analogues with enhanced potency and selectivity for specific biological targets. nih.govnih.gov

Future research will likely involve the use of molecular docking and molecular dynamics (MD) simulations to predict the binding modes of this compound and its derivatives within the active sites of target proteins. These computational tools can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. This information can then be used to design new analogues with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies will also be instrumental in identifying the structural features that are most critical for biological activity. biointerfaceresearch.com By correlating the structural properties of a series of this compound analogues with their measured biological activities, QSAR models can be developed to predict the activity of virtual compounds before their synthesis. This approach can significantly accelerate the optimization process and reduce the number of compounds that need to be synthesized and tested.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools will be crucial for evaluating the drug-likeness of designed analogues at an early stage. biointerfaceresearch.com By identifying potential liabilities in terms of pharmacokinetics and toxicity, these computational methods can help to prioritize the most promising candidates for further development.

Interdisciplinary Research Integrating this compound in Hybrid Materials and Biomedical Devices

The unique chemical properties of this compound, particularly the presence of the diisopropylamino group, make it an attractive candidate for integration into advanced materials for biomedical applications. Future interdisciplinary research will focus on creating hybrid materials and biomedical devices that leverage the specific functionalities of this compound.

A particularly promising area is the development of "smart" materials that respond to specific physiological cues. The diisopropylamino group can act as a pH-responsive moiety. This property can be exploited to create drug delivery systems that release their therapeutic cargo in the acidic microenvironment of tumors or sites of inflammation. Research on the related polymer, poly(2-(diisopropylamino)ethyl methacrylate) (PDPA), has already demonstrated the feasibility of this approach for creating pH-sensitive nanoparticles and hydrogels. rsc.org Future work could explore the covalent incorporation of this compound into such polymer backbones to create novel drug-eluting materials.

The thiourea functional group is also known for its ability to coordinate with metal ions. This property could be harnessed to develop metal-based diagnostic or therapeutic agents. For example, this compound could be used as a ligand to create novel metal complexes with unique imaging or catalytic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Diisopropylamino-ethyl)-thiourea, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves reacting diisopropylamine derivatives with thiourea precursors under controlled conditions. Characterization requires elemental analysis (e.g., C, H, N, S content validation) and spectroscopic techniques such as IR (to confirm C=S and N-H stretches at ~1190 cm⁻¹ and ~3179 cm⁻¹, respectively) and NMR (to verify alkyl/amine group integration). Purity can be assessed via HPLC or melting point analysis .

Q. How does the solubility profile of this compound influence its applicability in aqueous biological assays?

- Methodological Answer : Solubility in polar solvents (e.g., water, ethanol) is critical for in vitro studies. Experimental determination involves gravimetric analysis at varying temperatures (e.g., 20–40°C) and solvent compositions. For instance, thiourea derivatives dissolve in water at ~137 g/L (20°C), but structural modifications (e.g., diisopropyl groups) may reduce hydrophilicity. Solvent optimization (e.g., DMSO-aqueous mixtures) is recommended for cell-based assays .

Q. What are the primary toxicity concerns associated with handling this compound in laboratory settings?

- Methodological Answer : Chronic exposure risks include thyroid dysfunction and skin sensitization, as observed in thiourea analogs. Researchers should implement glove-box protocols and monitor airborne particulates via LC-MS/MS. Acute toxicity assays (e.g., LD₅₀ in rodents) and thyroid hormone level tracking are advised for preclinical safety profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for thiourea derivatives like this compound?

- Methodological Answer : Discrepancies in tumor incidence (e.g., thyroid vs. liver) may arise from species-specific metabolic pathways. A systematic review of historical data (e.g., IARC reports ) should be paired with modern carcinogenicity bioassays (OECD TG 451) using transgenic models. Dose-response relationships and thiourea metabolism studies (e.g., β-ureidopropionic acid pathways ) can clarify mechanisms.

Q. What experimental designs are optimal for studying the apoptosis-inducing effects of this compound in cancer cells?

- Methodological Answer : Use flow cytometry with Annexin V/PI staining to quantify apoptosis. Validate mitochondrial membrane potential (ΔψM) collapse via JC-1 dye and monitor cytochrome c release via Western blot. Comparative studies with structurally similar thiourea hybrids (e.g., thienylthiazole-aryl derivatives ) can identify structure-activity relationships. Include Bcl-2/Bax ratio analysis to confirm intrinsic pathway activation .

Q. How can researchers optimize this compound for selective phosphate sorption in environmental applications?

- Methodological Answer : Incorporate the compound into polymer matrices (e.g., acrylamide-based flocculants) and test phosphate binding efficiency via batch adsorption experiments . Use ICP-OES to measure residual phosphorus levels. Competitive ion studies (e.g., sulfate, nitrate) and FTIR analysis (to track P=O bond interactions) can enhance selectivity. Field trials should assess reusability and stability under varying pH/temperature .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere, stoichiometric control) and employ process analytical technology (PAT) like in-situ IR monitoring. Statistical tools (e.g., Design of Experiments) can optimize parameters (temperature, catalyst loading). Quality control via LC-MS ensures consistency in amine-thiourea coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。